molecular formula C54H47ClP3Ru B1588837 Chlorohydrotris(triphenylphosphine)ruthenium CAS No. 55102-19-7

Chlorohydrotris(triphenylphosphine)ruthenium

Cat. No. B1588837
CAS RN: 55102-19-7
M. Wt: 925.4 g/mol
InChI Key: UOYCXTLFGMOGAI-UHFFFAOYSA-M
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Description

Chlorohydrotris(triphenylphosphine)ruthenium is a coordination compound with the formula C54H46ClP3Ru and a molecular weight of 924.39 . It is commonly used as a catalyst in organic synthesis reactions .


Synthesis Analysis

The synthesis of Chlorohydrotris(triphenylphosphine)ruthenium involves the reaction of ruthenium trichloride trihydrate with a methanolic solution of triphenylphosphine . The product of this reaction is RuCl2(PPh3)3, which can bind a fourth phosphine in the presence of excess triphenylphosphine to give black RuCl2(PPh3)4 .


Molecular Structure Analysis

The coordination sphere of Chlorohydrotris(triphenylphosphine)ruthenium can be viewed as either five-coordinate or octahedral . One coordination site is occupied by one of the hydrogen atoms of a phenyl group . The low symmetry of the compound is reflected by the differing lengths of the Ru-P bonds .


Chemical Reactions Analysis

Chlorohydrotris(triphenylphosphine)ruthenium is involved in various organic synthesis reactions such as hydrogenation, transfer hydrogenative C-C bond-forming reactions, transfer hydrogenation, and α-alkylation of ketones with primary alcohols .


Physical And Chemical Properties Analysis

Chlorohydrotris(triphenylphosphine)ruthenium has a molecular weight of 924.39 . It decomposes at 130℃ .

Scientific Research Applications

Catalysis

Chlorohydrotris(triphenylphosphine)ruthenium is widely used as a catalyst in organic synthesis. Its ability to facilitate various chemical reactions, such as hydrogenation, hydroformylation, and olefin metathesis, makes it invaluable in the production of pharmaceuticals, agrochemicals, and fine chemicals. The compound’s catalytic properties stem from its ability to form stable complexes with substrates, thus lowering the activation energy required for the reaction .

Medicinal Chemistry

In medicinal chemistry, this ruthenium complex has shown promise as an antitumor agent. Its interaction with DNA can inhibit the replication of cancer cells, making it a potential candidate for chemotherapy drugs. Additionally, its low toxicity compared to platinum-based drugs offers a safer alternative for patients .

Material Science

The compound’s utility in material science is linked to its role in the synthesis of polymers and optical materials. It acts as a catalyst in the hydrogenation of ring-opening metathesis polymers, which are used in the production of plastics, resins, and optical materials. This application is crucial for developing new materials with specific mechanical and optical properties .

Biological Applications

Ruthenium complexes, including Chlorohydrotris(triphenylphosphine)ruthenium, are explored for their biological applications. They exhibit a range of activities, such as antimicrobial, antioxidant, and anticancer properties. The compound’s ability to selectively bind to biological targets offers a pathway for the development of new drugs and therapies .

Functional Materials

This ruthenium complex is also used in the creation of functional materials. Its inclusion in the synthesis of pigments for dyes and sensors is notable. The compound’s photophysical properties are leveraged in the design of luminescent materials, which have applications in light-emitting devices and solar energy conversion .

Analytical Chemistry

In analytical chemistry, Chlorohydrotris(triphenylphosphine)ruthenium serves as a reagent in various spectroscopic and chromatographic techniques. Its complexation with different analytes can be used to detect and quantify trace elements in samples, which is essential for environmental monitoring and quality control in manufacturing processes .

Environmental Science

The compound’s role in environmental science is emerging, particularly in the detoxification of hazardous substances. Its catalytic properties can be harnessed for the degradation of pollutants, offering a method for cleaning up contaminated water and soil .

Energy Research

Lastly, in the field of energy research, Chlorohydrotris(triphenylphosphine)ruthenium is investigated for its potential in hydrogen storage and fuel cell technologies. Its ability to reversibly bind hydrogen molecules could lead to more efficient energy storage solutions, contributing to the development of sustainable energy systems .

Mechanism of Action

The mechanism of action of Chlorohydrotris(triphenylphosphine)ruthenium in catalysis involves the coordination of the substrate to the ruthenium center, followed by the transformation and release of the product .

Safety and Hazards

Chlorohydrotris(triphenylphosphine)ruthenium is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid dust formation, ingestion, and inhalation, and to use it only in a well-ventilated area .

Future Directions

The future directions of Chlorohydrotris(triphenylphosphine)ruthenium research could involve the development of new catalysts and the exploration of its potential applications in various organic synthesis reactions .

properties

IUPAC Name

chlororuthenium;cyclohexa-2,4-dien-1-yl(diphenyl)phosphane;triphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17P.2C18H15P.ClH.Ru/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h1-14,18H,15H2;2*1-15H;1H;/q;;;;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOYCXTLFGMOGAI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC=CC1P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ru]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H47ClP3Ru
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

925.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chlorohydrotris(triphenylphosphine)ruthenium

CAS RN

55102-19-7
Record name Chlorohydrotris(triphenylphosphine)ruthenium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055102197
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chlorohydrotris(triphenylphosphine)ruthenium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.055
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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